6-Phenylimidazo[1,2-a]pyridine
Overview
Description
6-Phenylimidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group attached at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylimidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the use of molecular iodine as a catalyst in a three-component coupling reaction of 2-aminopyridine derivatives, pertinent acetophenones, and dimedone in water medium under aerobic conditions . Additionally, copper (II) complex supported on magnetic nanoparticles has been used as a novel nanocatalyst for the synthesis of imidazo[1,2-a]pyridine derivatives through a one-pot three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic and microwave-assisted methods. These methods are preferred due to their high yields, environmentally friendly nature, and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly at the phenyl group, can be achieved using electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
6-Phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an anti-cancer agent and its interactions with biological targets.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and Alzheimer’s disease
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, such as the estrogen receptor and nuclear receptor coactivator 2 . These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities. The compound’s ability to undergo excited-state intramolecular proton transfer (ESIPT) also contributes to its unique photophysical properties .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine derivatives
Comparison: 6-Phenylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Compared to 2-Phenylimidazo[1,2-a]pyridine, the 6-phenyl substitution leads to different electronic and steric effects, influencing its reactivity and interactions with biological targets . Additionally, 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine is known for its formation through the reaction of phenylacetaldehyde with creatinine, whereas this compound is typically synthesized through condensation reactions .
Properties
IUPAC Name |
6-phenylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-7-13-14-8-9-15(13)10-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKXKQNDRZHUCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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